molecular formula C20H23BrN2O7S B5122343 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate

Cat. No. B5122343
M. Wt: 515.4 g/mol
InChI Key: SQOCMXCQMJTALK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine-based molecule that has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology. In

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. This compound has been shown to modulate the activity of these neurotransmitter systems, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may be useful in treating neuroinflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis has been optimized for high yields. This compound has also been shown to have a variety of therapeutic effects, which makes it a useful tool in studying the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets in the brain. Another area of research could focus on optimizing its therapeutic potential for treating neurodegenerative diseases. Additionally, this compound could be used as a tool in studying the role of neurotransmitter systems in the brain and their potential as targets for therapeutic interventions.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate involves a series of chemical reactions. The starting materials for the synthesis are 3-bromo-4-methoxybenzaldehyde and 4-(phenylsulfonyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been well-documented in scientific literature and has been optimized for high yields.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S.C2H2O4/c1-24-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)25(22,23)16-5-3-2-4-6-16;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCMXCQMJTALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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